Cas no 61270-58-4 ((6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid)

(6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid structure
61270-58-4 structure
Nome do Produto:(6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid
N.o CAS:61270-58-4
MF:C18H18N6O8S3
MW:542.56592
MDL:MFCD00865008
CID:57653
PubChem ID:43594

(6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

    • Cefonicid
    • (6R,7R )-7-[(R)-mandelamido]-8-oxo-3-[[[1 - (sulfomethyl) -1 H-tetrazol-5-yl] thio] methyl]-5-thia-1-azabicyclo [4. 2. 0 ] oct-2-ene-2-carboxylic acid disodium salt
    • (7R)-7-(2-Hydroxy-2-phenylacetylamino)-6-oxo-3-{[1-(sulfomethyl)(1,2,3,4-tetraazol-5-ylthio)]methyl}-2H,7H,7aH-azetidino[2,1-b]1,3-thiazine-4-carboxylic acid
    • Cefodie
    • Monocid
    • Monocidur
    • Pratled
    • (6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-[(2R)-2-hydroxy-2-phenylacetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CEFONICID [VANDF]
    • Monocef
    • CEFONICIDE
    • 6beta-[(2R)-2-hydroxy-2-phenylacetamido]-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)ceph-3-em-4-carboxylic acid
    • (6R,7R)-7-(((2R)-2-HYDROXY-2-PHENYLACETYL)AMINO)-8-OXO-3-(((1-(SULFOMETHYL)-1H-TETRAZOL-5-YL)THIO)METHYL)-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID
    • DB01328
    • CEFONICID [WHO-DD]
    • DYAIAHUQIPBDIP-AXAPSJFSSA-N
    • D07644
    • Cefonicidum
    • (6R,7R)-7-{[(2R)-2-hydroxy-2-phenylacetyl]amino}-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • BIDD:GT0667
    • BRN 1066181
    • UNII-6532B86WFG
    • SK&F 75073
    • Cefonicido
    • Cefonicid (INN)
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((hydroxyphenylacetyl)amino)-8-oxo-3-(((1-sulfomethyl)-1H-tetrazol-5-yl)thio)methyl)-, (6R-(6-alpha,7-beta(R*)))-
    • Cefonicid [INN:BAN]
    • EN300-92950
    • Cefonicidum [INN-Latin]
    • (6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CHEMBL1601
    • Cefonicido [INN-Spanish]
    • CEFONICID [INN]
    • CEFONICID [MI]
    • DTXSID7022758
    • SCHEMBL60350
    • (6R,7R)-7-((R)-2-hydroxy-2-phenylacetamido)-8-oxo-3-((1-(sulfomethyl)-1H-tetrazol-5-ylthio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-[[(2R)-2-hydroxy-1-oxo-2-phenylethyl]amino]-8-oxo-3-[[[1-(sulfomethyl)-5-tetrazolyl]thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-(((2R)-2-HYDROXY-2-PHENYLACETYL)AMINO)-8-OXO-3-(((1-(SULFOMETHYL)-1H-TETRAZOL-5-YL)THIO)METHYL)-, (6R,7R)-
    • C06882
    • A833135
    • BRD-K34058848-304-03-1
    • Q5057286
    • (6R,7R)-7-{[(2R)-2-hydroxy-2-phenylacetyl]amino}-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]thio}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-8-oxidanylidene-7-[[(2R)-2-oxidanyl-2-phenyl-ethanoyl]amino]-3-[[1-(sulfomethyl)-1,2,3,4-tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 61270-58-4
    • CHEBI:3491
    • GTPL12217
    • 6532B86WFG
    • Monocef (TN)
    • NS00011568
    • CS-0013514
    • BRD-K34058848-304-01-5
    • (6R,7R)-7-(((2R)-2-hydroxy-2-phenylacetyl)amino)-8-oxo-3-((1-(sulfomethyl)tetrazol-5-yl)sulfanylmethyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • Cefonicid, Sodium
    • Cefonicidum (INN-Latin)
    • 6beta-((2R)-2-hydroxy-2-phenylacetamido)-3-(((1-(sulfomethyl)-1H-tetrazol-5-yl)sulfanyl)methyl)ceph-3-em-4-carboxylic acid
    • Monocid (TN)
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((hydroxyphenylacetyl)amino)-8-oxo-3-(((1-(sulfomethyl)-1H-tetrazol-5-yl)thio)methyl)-, (6R-(6alpha,7beta(R*)))-
    • DTXCID302758
    • Sodium Cefonicid
    • (6R,7R)-7-((2R)-2-hydroxy-2-phenylacetamido)-8-oxo-3-(((1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-yl)sulfanyl)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • Cefonicido (INN-Spanish)
    • HY-B1300A
    • (6R,7R)-7-(((2R)-2-hydroxy-2-phenylacetyl)amino)-8-oxo-3-(((1-(sulfomethyl)-1H-tetrazol-5-yl)sulfanyl)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • J01DA17
    • MDL: MFCD00865008
    • Inchi: InChI=1S/C18H18N6O8S3/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32)/t11-,13-,16-/m1/s1
    • Chave InChI: DYAIAHUQIPBDIP-AXAPSJFSSA-N
    • SMILES: O=C1N2C(C(O)=O)=C(CSC3=NN=NN3CS(=O)(O)=O)CS[C@@H]2[C@@H]1NC([C@H](O)C4=CC=CC=C4)=O

Propriedades Computadas

  • Massa Exacta: 542.03500
  • Massa monoisotópica: 542.035
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 4
  • Contagem de aceitadores de ligações de hidrogénio: 14
  • Contagem de Átomos Pesados: 35
  • Contagem de Ligações Rotativas: 10
  • Complexidade: 999
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 3
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: _1.9
  • Superfície polar topológica: 264A^2

Propriedades Experimentais

  • Densidade: 1.92
  • Ponto de Fusão: > 160°C
  • Índice de Refracção: 1.852
  • PSA: 263.89000
  • LogP: 0.49230
  • Solubilidade: Soluble in ethyl acetate

(6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-92950-0.05g
(6R,7R)-7-[(2R)-2-hydroxy-2-phenylacetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
61270-58-4 95.0%
0.05g
$2755.0 2025-02-21

(6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid Literatura Relacionada

Fornecedores recomendados
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
pengshengyue
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
pengshengyue
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hefei Zhongkesai High tech Materials Technology Co., Ltd
atkchemica
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
atkchemica